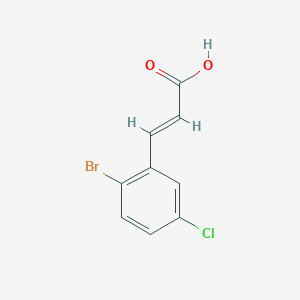

2-Bromo-5-chlorocinnamic acid

Descripción

2-Bromo-5-chlorocinnamic acid is a halogenated cinnamic acid derivative featuring bromine and chlorine substituents at the 2- and 5-positions of the aromatic ring, respectively, with a propenoic acid side chain (CH=CHCOOH). Cinnamic acid derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to act as intermediates in organic synthesis. The bromine and chlorine substituents likely enhance electrophilic substitution reactivity and influence intermolecular interactions, such as hydrogen bonding and π-stacking.

Propiedades

IUPAC Name |

(E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNJYSNCWOJZLX-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorocinnamic acid typically involves the bromination and chlorination of cinnamic acid derivatives. One common method is the bromination of 5-chlorocinnamic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-chlorocinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the double bond in the cinnamic acid moiety can lead to the formation of 2-Bromo-5-chlorophenylpropanoic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

- Substituted derivatives with different functional groups.

- Oxidized products like carboxylic acids.

- Reduced products like phenylpropanoic acids.

Aplicaciones Científicas De Investigación

2-Bromo-5-chlorocinnamic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-chlorocinnamic acid involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity.

Comparación Con Compuestos Similares

Key Observations:

Backbone Differences: Cinnamic acid derivatives (e.g., 2-Bromo-5-fluorocinnamic acid) exhibit extended conjugation due to the propenoic acid chain, enhancing UV absorption and photochemical activity compared to benzoic acid analogs. Benzoic acids (e.g., 2-Bromo-5-chlorobenzoic acid) have higher acidity (pKa ~2.8) due to direct COOH attachment to the aromatic ring, whereas cinnamic acids are less acidic (pKa ~4.5).

Halogen Effects :

- Bromine’s electron-withdrawing nature increases electrophilic substitution reactivity, while chlorine enhances stability via inductive effects. Fluorine in 2-Bromo-5-fluorocinnamic acid offers unique polarity and metabolic resistance.

Heterocyclic Variants :

- Pyridine-based compounds like 5-Bromo-2-chloroisonicotinic acid exhibit stronger hydrogen-bonding capabilities due to the nitrogen atom, making them suitable for metal-organic frameworks.

Research Findings and Data Gaps

- Reactivity: Halogenated cinnamic acids undergo regioselective cross-coupling reactions, but bromine’s lability in acidic conditions (noted in ) necessitates careful handling.

- Thermal Stability : Benzoic acid derivatives generally exhibit higher melting points (~150–200°C) compared to cinnamic acids (~100–130°C), though specific data for this compound is lacking.

- Toxicity: Limited safety data exists for this compound, but related compounds like 2-Bromo-5-chlorobenzoic acid require PPE due to irritant properties.

Actividad Biológica

2-Bromo-5-chlorocinnamic acid is a derivative of cinnamic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound (CHBrClO) features a unique substitution pattern with bromine and chlorine atoms on the cinnamic acid framework. This specific arrangement contributes to its distinct chemical reactivity and biological properties, differentiating it from other halogenated cinnamic acids.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other cinnamic acid derivatives, it may inhibit various enzymes involved in critical biochemical pathways. For instance, some derivatives have been shown to inhibit the activity of enzymes such as 14α-demethylase, which is essential for fungal growth .

- Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and survival, leading to altered gene expression profiles in treated cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens:

- Bacteria : Studies have indicated effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with some derivatives showing submicromolar activity comparable to clinically used antibiotics .

- Fungi : The compound also exhibits antifungal activity against species like Candida albicans, with varying minimum inhibitory concentrations (MICs) depending on the specific derivative tested .

Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment:

- Cell Lines : In vitro studies have reported cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC values indicating effective inhibition of cell proliferation .

- Mechanisms : The compound's ability to induce apoptosis and inhibit metastasis in cancer cells further supports its role as a promising anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various cinnamic acid derivatives, including this compound. Results showed that the compound effectively inhibited the growth of S. aureus at concentrations as low as 0.5 µg/mL, indicating strong antimicrobial potential .

- Cytotoxicity Against Cancer Cells : In another investigation, this compound was tested against HepG2 liver cancer cells. The compound exhibited an IC value of 4.5 µM, demonstrating significant cytotoxicity compared to control treatments .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Bromo-5-chlorobenzoic acid | Similar structure | Moderate | Low |

| 2-Chloro-5-bromocinnamic acid | Similar substitution | High | Moderate |

| 2-Bromo-5-fluorocinnamic acid | Fluorine substitution | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.